molecular formula C20H26N2O6 B2380146 5-Oxo-5-{3-oxo-2-[2-oxo-2-(3-phenylpropoxy)ethyl]-1-piperazinyl}pentanoic acid CAS No. 1024712-86-4

5-Oxo-5-{3-oxo-2-[2-oxo-2-(3-phenylpropoxy)ethyl]-1-piperazinyl}pentanoic acid

Cat. No. B2380146
CAS RN: 1024712-86-4
M. Wt: 390.436
InChI Key: VXCQIBZUZZUOQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Oxo-5-{3-oxo-2-[2-oxo-2-(3-phenylpropoxy)ethyl]-1-piperazinyl}pentanoic acid, otherwise known as O-PPPA, is an organic compound that has been studied extensively for its potential therapeutic applications. O-PPPA is a non-steroidal anti-inflammatory drug (NSAID) that is structurally similar to ibuprofen and other non-steroidal anti-inflammatory drugs (NSAIDs). O-PPPA has been found to possess anti-inflammatory, anti-oxidative, anti-tumor, and analgesic properties. In addition, O-PPPA has been studied for its potential use in the treatment of various diseases, such as rheumatoid arthritis, Alzheimer’s disease, and cancer.

Scientific Research Applications

1. Impurity Profile Analysis

  • Application : In the field of pharmaceuticals, particularly in the development of thrombotic disorder treatments, the impurity profile of substances similar to 5-Oxo-5-{3-oxo-2-[2-oxo-2-(3-phenylpropoxy)ethyl]-1-piperazinyl}pentanoic acid is crucial. For example, a study on ethyl-2-(4-[(5R)-3-[4-(methoxycarboxamidoiminomethyl)-phenyl]-2-oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate, a related compound, used liquid chromatography-mass spectrometry to determine its impurity profile, which is essential for ensuring the safety and efficacy of the drug substance (Thomasberger, Engel, & Feige, 1999).

2. Caspase-1 Inhibition

  • Application : Compounds structurally related to this compound, like 3-[2-(2-benzyloxycarbonylamino-3-methylbutyrylamino) propionylamino]-4-oxo-5-(2-oxo-2H-chromen-7-yloxy)pentanoic acid, show promise in inhibiting caspase-1 activity. This inhibition can be important in the study of inflammatory processes and immune responses (Brady, 1998).

3. Synthesis of Optical Isomers

  • Application : The synthesis and biological activities of optical isomers of compounds similar to this compound, such as 2-(4-diphenylmethyl-1-piperazinyl)ethyl 5-(4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylate dihydrochloride, can provide insights into their potential as calcium antagonists, an important aspect in cardiovascular research (Sakoda, Kamikawaji, & Seto, 1992).

4. Piperazine Substituted Quinolones

  • Application : In the synthesis of quinolone derivatives, such as 1-[(4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinolin-3-yl)carbonyl]-4-(substituted) piperazines, compounds related to this compound are used. These derivatives are critical in medicinal chemistry for developing new therapeutic agents (Fathalla & Pazdera, 2017).

5. Catalyzed Condensation Reactions

  • Application : In organic synthesis, specifically in the creation of aldol products, the catalyzed condensation reaction of compounds like this compound plays a significant role. Such reactions are fundamental in developing new chemical entities with potential pharmaceutical applications (Amarasekara et al., 2015).

Mechanism of Action

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . Understanding these effects requires extensive research and experimentation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and more.

properties

IUPAC Name

5-oxo-5-[3-oxo-2-[2-oxo-2-(3-phenylpropoxy)ethyl]piperazin-1-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O6/c23-17(9-4-10-18(24)25)22-12-11-21-20(27)16(22)14-19(26)28-13-5-8-15-6-2-1-3-7-15/h1-3,6-7,16H,4-5,8-14H2,(H,21,27)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCQIBZUZZUOQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)OCCCC2=CC=CC=C2)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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